molecular formula C18H24N2O5S B11087376 Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate

Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate

Cat. No.: B11087376
M. Wt: 380.5 g/mol
InChI Key: ARFHHNXHKNIUID-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate is a complex organic compound with a unique structure that includes a thiomorpholine ring, a carboxylate group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiomorpholine with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with 4-propoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate is unique due to its thiomorpholine ring and the presence of the propoxyphenyl group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 5-oxo-6-[2-oxo-2-(4-propoxyanilino)ethyl]thiomorpholine-3-carboxylate

InChI

InChI=1S/C18H24N2O5S/c1-3-9-25-13-7-5-12(6-8-13)19-16(21)10-15-17(22)20-14(11-26-15)18(23)24-4-2/h5-8,14-15H,3-4,9-11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

ARFHHNXHKNIUID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(CS2)C(=O)OCC

Origin of Product

United States

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